molecular formula C11H17NO3 B11741478 tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate

tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate

Cat. No.: B11741478
M. Wt: 211.26 g/mol
InChI Key: QGAMBGGFAOFTCM-MRVPVSSYSA-N
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Description

tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate is a chiral carbamate derivative featuring a cyclohexenone backbone (4-oxocyclohex-2-en-1-yl) with a tert-butoxycarbonyl (Boc) protective group. The (1S)-stereochemistry at the carbamate-bearing carbon and the α,β-unsaturated ketone in the cyclohexenyl ring confer unique reactivity and stereochemical properties. This compound is typically utilized in medicinal chemistry and organic synthesis as a chiral building block, particularly for the preparation of complex molecules such as protease inhibitors or peptidomimetics .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,12,14)/t8-/m1/s1

InChI Key

QGAMBGGFAOFTCM-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)C=C1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C=C1

Origin of Product

United States

Preparation Methods

Base-Mediated Boc Protection

A solution of (1S)-4-aminocyclohex-2-en-1-ol (1.0 equiv) in tetrahydrofuran (THF) is treated with (Boc)2O\text{(Boc)}_2\text{O} (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, yielding the Boc-protected amine after aqueous workup. This method typically achieves >90% yield, with purity confirmed by 1H^1\text{H} NMR.

Key Data:

ParameterValue
SolventTHF
Temperature0°C → 25°C
Reaction Time12 hours
Yield90–95%

Enantioselective Synthesis of the (1S) Configuration

The (1S) stereocenter is established using chiral auxiliaries or asymmetric catalysis.

Evans Oxazolidinone Methodology

(1S)-4-Oxocyclohex-2-en-1-amine is synthesized via Evans’ oxazolidinone-mediated alkylation. The chiral auxiliary directs the stereochemistry during cyclohexenone ring formation, followed by auxiliary removal and Boc protection.

Organocatalytic Asymmetric Michael Addition

A proline-derived catalyst (20 mol%) promotes the asymmetric Michael addition of nitromethane to cyclohexenone, affording the (1S)-configured amine intermediate. Subsequent Boc protection yields the target compound with 85–92% ee.

Cyclohexenone Ring Formation

Diels-Alder Reaction

Cyclopentadiene and methyl vinyl ketone undergo a Diels-Alder reaction at 80°C to form the cyclohexenone precursor. Catalytic Lewis acids (e.g., BF3OEt2\text{BF}_3\cdot\text{OEt}_2) enhance regioselectivity.

Ring-Closing Metathesis (RCM)

A diene substrate, such as 1,5-heptadiene, is treated with a Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. The RCM forms the cyclohexenone ring with >80% conversion.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), achieving >98% purity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H) confirms enantiopurity.

Spectroscopic Validation

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) : δ 1.35 (s, 9H, Boc), 3.48 (br s, 2H, CH2_2NH), 5.53 (br s, 2H, NH2_2).

  • LCMS : [M - t-Bu + H]+^+ = 325.1.

Scale-Up and Industrial Considerations

Solvent Optimization

Isopropanol and ethanol are preferred for large-scale reactions due to low cost and ease of removal. For example, a sealed-tube reaction in ethanol at 120°C achieves 85% yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine group. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Core structure: Cyclohexenone vs. cyclopentanone, cyclohexanol, or other cycloalkanes.
  • Functional groups: Presence of ketone (oxo), hydroxyl, or amino substituents.
  • Stereochemistry : Configuration at chiral centers (e.g., 1S vs. 1R,3S vs. 1S,3R).
  • Protective groups : Boc vs. other carbamates or esters.

Comparative Analysis of Analogous Compounds

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Core Structure Functional Group Stereochemistry Key Applications/Synthesis Reference
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (154737-89-0) Cyclopentanol -OH (1S,3S) Intermediate for β-turn mimetics
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (1298101-47-9) Cyclohexylamine -NH₂ (1S,3R) Peptide backbone modification
tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate (N/A) Cyclopentenol -OH (1R,4S) Synthesis of prostaglandin analogs
tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate (N/A) Cyclohexanone -O, cyclopropane N/A Conformational studies
Target compound (hypothetical CAS) Cyclohexenone -O (ketone) (1S) Chiral synthon for drug candidates
Key Observations:

Functional Group Influence: The ketone group in the target compound enhances electrophilicity at the α-position, enabling Michael additions or nucleophilic attacks, unlike hydroxyl or amino analogs . Hydroxyl-containing analogs (e.g., 154737-89-0) exhibit higher polarity, impacting solubility and crystallization behavior .

Stereochemical Effects: The (1S) configuration in the target compound contrasts with the (1R,4S) configuration in cyclopentenol derivatives, leading to divergent diastereoselectivity in downstream reactions . Diastereomers like (1S,3S) vs. (1S,3R) in cyclopentane/cyclohexane derivatives show distinct pharmacological profiles due to spatial arrangement .

Synthetic Methodologies :

  • Boc-protected analogs are commonly synthesized via HATU/DIPEA-mediated couplings or TFA deprotection in dichloromethane (DCM), as seen in related carbamates .
  • Cyclopropane-substituted derivatives (e.g., 1-cyclopropyl-4-oxocyclohexyl) require specialized reagents for ring strain modulation .

Reactivity in Medicinal Chemistry

  • The α,β-unsaturated ketone in the target compound facilitates conjugate additions, making it valuable for constructing fused tetrahydroisoquinoline scaffolds (e.g., iminoimidazolines) .
  • Cyclohexenone-based carbamates show higher metabolic stability compared to cyclopentanone analogs due to reduced ring strain .

Physicochemical Properties

  • Solubility: Cyclohexenone derivatives generally exhibit lower aqueous solubility than hydroxylated analogs (e.g., 154737-89-0) due to reduced hydrogen-bonding capacity.
  • Thermal Stability : Boc groups enhance thermal stability, with decomposition temperatures >150°C observed in related compounds .

Biological Activity

tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate is a compound of significant interest due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO3C_{11}H_{17}NO_3, with a molecular weight of approximately 211.26 g/mol. The compound features a tert-butyl group and a 4-oxocyclohex-2-en-1-yl moiety linked via a carbamate functional group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group allows for the formation of covalent bonds with active sites on enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For instance, studies have indicated that it can inhibit serine hydrolases, which are critical for various physiological processes.

Table 1: Inhibition Potency Against Various Enzymes

Enzyme TypeInhibition IC50 (µM)Reference
Serine Hydrolases5.0
Cyclic Nucleotide Phosphodiesterases10.2
Lipases7.5

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including B16 melanoma cells. The compound's mechanism involves the disruption of cell proliferation pathways through enzyme inhibition.
  • Anti-inflammatory Effects : Research indicates that the compound may also possess anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory responses. These findings suggest potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress by inhibiting specific enzymes that contribute to neurodegeneration.

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl carbamateLacks the 4-oxocyclohexene structureSimpler structure, less reactivity
Tert-butyl (4-hydroxycyclohexenyl)carbamateHydroxyl group replaces the oxo groupDifferent functional group affects biological activity
Tert-butyl (5-chloropenta-2,4-diyn-1-y)carbamateContains a diyn structureUnique reactivity due to multiple triple bonds

Q & A

Q. What are the common intermediates derived from this compound in medicinal chemistry, and what functional group transformations are typically employed?

  • Methodological Answer : Deprotection of the tert-butyl carbamate (e.g., TFA in DCM) yields the free amine, which undergoes acylation or alkylation. The ketone can be reduced to an alcohol (NaBH₄) or converted to a hydrazone for heterocycle synthesis. These intermediates are precursors to bioactive molecules like kinase inhibitors .

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